Stereochemical Identity: (3R,4R) vs. (3S,4S) Enantiomer for Asymmetric Synthesis
The (3R,4R) configuration of [(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride is the enantiomer required for constructing specific chiral pharmaceutical intermediates. The (3S,4S) enantiomer (CAS 1279034-51-3) is also commercially available but yields opposite stereochemistry in derived products. In the Pfizer CHK-1 inhibitor patent family (e.g., WO2010016005), the (3R,4R)-configured pyrrolidine amine substructure is explicitly incorporated into the active pharmacophore; use of the (3S,4S) form would produce a diastereomer with predictably altered target binding [1]. The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) system as (3R,4R) for this trans isomer, with the (3S,4S) form being the opposite enantiomer .
| Evidence Dimension | Absolute stereochemistry at C3 and C4 |
|---|---|
| Target Compound Data | (3R,4R) configuration; CAS 2173637-38-0 |
| Comparator Or Baseline | (3S,4S) enantiomer; CAS 1279034-51-3 |
| Quantified Difference | Opposite enantiomer; downstream diastereomer formation if used in chiral synthesis; no shared biological target affinity data identified |
| Conditions | Stereochemical assignment per CIP rules; relevance demonstrated in Pfizer CHK-1 inhibitor synthetic route (WO2010016005) |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for any asymmetric synthesis application where product stereochemistry determines biological activity or catalytic selectivity.
- [1] Pfizer Inc. WO2010016005A1 – 6-Substituted 2-heterocyclylamino pyrazine compounds as CHK-1 inhibitors. WIPO, published 2010-02-11. View Source
